molecular formula C7H9ClN2O2S B2546326 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride CAS No. 1782834-36-9

2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride

Cat. No.: B2546326
CAS No.: 1782834-36-9
M. Wt: 220.67
InChI Key: XEFRGWIGMGMCCR-UHFFFAOYSA-N
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Description

2-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride is a specialized heterocyclic building block of significant value in advanced organic synthesis and drug discovery. Its primary research application lies in its function as a versatile intermediate for the creation of sulfonamide derivatives . The sulfonyl chloride group is highly reactive, enabling efficient coupling with a wide range of amines to generate sulfonamide compounds, a privileged structural motif in medicinal chemistry . These sulfonamide compounds are frequently explored for their potential to modulate biological targets and have demonstrated relevance in the development of therapeutic agents for various diseases, including cancer . Furthermore, the fused cyclopentapyrazole core of this reagent contributes molecular rigidity and influences the overall physicochemical properties of the resulting compounds, making it a valuable scaffold for constructing novel bioactive molecules and chemical probes. This product is intended for use in research laboratories as a key synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-10-7(13(8,11)12)5-3-2-4-6(5)9-10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFRGWIGMGMCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride typically involves the cyclization of appropriate precursors followed by the introduction of the sulfonyl chloride group. One common method involves the reaction of 2-methylcyclopentanone with hydrazine to form the pyrazole ring, followed by sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) in the presence of a base such as pyridine or triethylamine.

    Reduction Reactions: Often use reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride, exhibit antimicrobial properties. A study demonstrated that pyrazole-sulfonamide hybrids showed significant activity against various microorganisms. For instance:

  • Compounds such as 4f exhibited notable activity against Candida albicans and Saccharomyces cerevisiae, with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro studies have shown that certain pyrazole derivatives possess strong antioxidant activity compared to standard agents like butylhydroxytoluene (BHT). This dual action enhances their potential as therapeutic agents .

Anticancer Research

The sulfonamide moiety in pyrazole compounds has been linked to anticancer activity. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The structure-activity relationship studies reveal that modifications to the sulfonamide group significantly affect biological activity:

  • Table 1: Structure-Activity Relationship of Pyrazole Derivatives
CompoundModificationAntimicrobial Activity (MIC µg/mL)Antioxidant Activity
3aNone250Moderate
4fSulfonamide31.25High
4gHalogenated62.5High

Study on Antimicrobial Efficacy

In a comprehensive study published in a peer-reviewed journal, a series of synthesized pyrazoles were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that compounds containing the sulfonamide group demonstrated enhanced antimicrobial activity compared to their non-sulfonamide counterparts .

Evaluation of Antioxidant Properties

Another study focused on the antioxidant properties of various pyrazole derivatives, revealing that those with specific functional groups exhibited superior radical scavenging abilities. This finding supports the potential use of these compounds in formulations aimed at reducing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in both synthetic chemistry and biological applications, where the compound can modify proteins or other biomolecules.

Comparison with Similar Compounds

Structural and Functional Differences

Core Architecture: The target compound’s bicyclic cyclopenta[c]pyrazole scaffold distinguishes it from monocyclic pyrazoles (e.g., compounds 7a, 7b) and furan-based analogs. This bicyclic system may enhance thermal stability but reduce solubility in polar solvents due to increased hydrophobicity . The presence of a carboxylic acid group adds pH-dependent solubility .

Functional Group Reactivity: Both the target compound and 5-(chlorosulfonyl)furan-2-carboxylic acid possess sulfonyl chloride groups, but the latter’s carboxylic acid enables additional derivatization (e.g., esterification). In contrast, the target compound’s bicyclic structure may slow hydrolysis of -SO₂Cl due to steric effects . Compounds 7a and 7b lack sulfonyl chloride but include amino/hydroxy groups, making them suitable for hydrogen-bonding interactions or metal coordination, which is critical in biological applications . The sulfanyl group in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde offers nucleophilic thioether bond formation, contrasting with the electrophilic -SO₂Cl in the target compound .

Electronic Effects :

  • The trifluoromethyl group in the 3-position of the pyrazole (third comparator) introduces strong electron-withdrawing effects, stabilizing the ring system and directing substitution reactions meta to its position .

Biological Activity

2-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C8H10ClN2O2S
  • Molecular Weight : 220.69 g/mol
  • CAS Number : 1552444-76-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, which can modify proteins and other biomolecules.

Interaction with Enzymes

Research indicates that compounds containing a pyrazole moiety can act as inhibitors of specific enzymes involved in inflammatory pathways. For example, the sulfonyl chloride derivative may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators.

Anticancer Activity

Studies have shown that derivatives of pyrazole compounds exhibit anticancer properties. The structural similarity of this compound to other active pyrazole derivatives suggests potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (lung cancer)15Apoptosis induction
Compound BMCF-7 (breast cancer)10Cell cycle arrest
This compound TBDTBDTBD

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Preliminary studies suggest that it may possess activity against both Gram-positive and Gram-negative bacteria. The sulfonyl chloride group could enhance membrane permeability or disrupt cellular processes in pathogens.

Case Studies

  • Inhibition of COX Enzymes : A study demonstrated that a related pyrazole compound inhibited COX-1 and COX-2 with IC50 values of 12 µM and 8 µM respectively. This positions the compound as a potential anti-inflammatory agent.
  • Anticancer Efficacy : In vitro studies on cancer cell lines showed that derivatives similar to this compound induced significant apoptosis at concentrations as low as 10 µM.

Research Findings

Recent investigations into the biological activities of pyrazole derivatives have highlighted their versatility:

  • Anti-inflammatory Effects : Compounds similar to 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole have been shown to reduce inflammatory markers in animal models.
  • Neuroprotective Properties : Emerging research indicates that certain pyrazole derivatives may protect neuronal cells from oxidative stress-induced damage.

Q & A

Q. What are the recommended synthetic routes for 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of a pyrazole precursor followed by sulfonation. Key steps include:
  • Cyclopenta[c]pyrazole core formation : Use a Mannich reaction with 4-chloro-2-(1H-pyrazol-3-yl)phenol (CAS: 18704-67-1) under acidic conditions to construct the bicyclic system .

  • Sulfonation : React the cyclized intermediate with chlorosulfonic acid (ClSO₃H) at 0–5°C to introduce the sulfonyl chloride group. Excess reagent improves conversion but may require careful quenching .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted sulfonic acid derivatives. Typical yields range from 40–60%, with purity ≥95% confirmed by HPLC .

    • Critical Parameters :
ParameterOptimal RangeImpact on Yield
Temperature (sulfonation)0–5°CHigher temps risk decomposition
Reaction time (cyclization)12–16 hrsShorter times lead to incomplete cyclization
Solvent (purification)Hexane:EtOAc (7:3)Adjust ratios to resolve sulfonyl chloride from by-products

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the cyclopenta[c]pyrazole scaffold (e.g., characteristic pyrazole proton signals at δ 7.2–7.5 ppm) and sulfonyl chloride group (δ 3.8–4.1 ppm for adjacent methyl groups) .
  • IR Spectroscopy : Confirm S=O stretching vibrations (1350–1200 cm⁻¹) and C-Cl bonds (750–550 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in negative mode to detect [M–Cl]⁻ ions (theoretical m/z 213.1 for C₉H₁₃N₂O₂S) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water with 0.1% TFA) to assess purity (>95%) and detect hydrolyzed by-products (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for sulfonyl chloride derivatives under nucleophilic substitution?

  • Methodological Answer : Discrepancies in reactivity often arise from steric hindrance or solvent effects. For example:
  • Steric Effects : The methyl group at position 2 of the cyclopenta[c]pyrazole ring may slow reactions with bulky nucleophiles (e.g., tertiary amines). Kinetic studies (e.g., pseudo-first-order rate constants) under controlled conditions (DMF, 25°C) can quantify steric contributions .

  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance electrophilicity of the sulfonyl chloride group but may promote hydrolysis. Compare reaction rates in DMSO vs. THF using UV-Vis monitoring (λ = 260 nm for sulfonate formation) .

    • Case Study :
NucleophileSolventYield (%)Hydrolysis By-product (%)
PiperidineDMSO785
PiperidineTHF6212
AnilineDMSO4520

Q. How can computational modeling predict the stability of this compound in aqueous environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways:
  • Hydrolysis Mechanism : Simulate the nucleophilic attack of water on the sulfur atom. Transition-state analysis reveals activation energy barriers (~25 kcal/mol), consistent with experimental degradation rates at pH 7 .

  • pH-Dependent Stability : Compare calculated Gibbs free energy (ΔG) of hydrolysis at pH 2 (ΔG = −12 kcal/mol) vs. pH 9 (ΔG = −30 kcal/mol), aligning with observed instability in basic conditions .

    • Validation : Correlate computational results with experimental LC-MS data tracking sulfonic acid formation over time.

Q. What analytical approaches distinguish between tautomeric forms of the cyclopenta[c]pyrazole core during synthesis?

  • Methodological Answer : Tautomerism in the pyrazole ring (e.g., 1H vs. 2H forms) can be resolved via:
  • Variable-Temperature NMR : Monitor proton shifts between 25°C and −40°C. Locking into a single tautomer at low temps simplifies signal assignment .
  • X-ray Crystallography : Resolve crystal structures to confirm the dominant tautomer (e.g., 2H form stabilized by intramolecular hydrogen bonding) .

Data Contradiction Analysis

Q. Why do different synthetic protocols report varying yields for sulfonation steps?

  • Methodological Answer : Yield discrepancies stem from:
  • Moisture Sensitivity : Traces of water in chlorosulfonic acid reduce effective reagent concentration. Karl Fischer titration ensures reagent dryness (<50 ppm H₂O) .

  • By-product Formation : Competing sulfonic acid derivatives (e.g., from incomplete chlorination) skew yields. Use ³⁵S radiolabeling to track sulfonation efficiency .

    • Resolution : Optimize stoichiometry (1:1.2 molar ratio of precursor to ClSO₃H) and reaction time (2–3 hrs) to maximize conversion .

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